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Br-PEG3-ethyl acetate

Cat. No.: B3123497
M. Wt: 299.16 g/mol
InChI Key: NWUDANMVYLBFML-UHFFFAOYSA-N
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Description

Contextualizing Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Molecular Architectures

Polyethylene glycol (PEG) linkers are synthetic, water-soluble polymers composed of repeating ethylene (B1197577) oxide units. creativepegworks.com Their incorporation into molecular design is a widely adopted strategy in biotechnology and drug delivery. creativepegworks.com PEG linkers are valued for their ability to improve the solubility and stability of molecules, which is particularly beneficial for therapeutic proteins and enzymes. creativepegworks.com By increasing a drug's size, PEG chains can help it to avoid renal clearance, thereby extending its circulation time in the bloodstream. broadpharm.com

There are two main classes of PEG linkers: monodispersed and polydispersed. broadpharm.com Monodispersed PEGs, also referred to as discrete PEGs, consist of a precise number of PEG units, resulting in a specific chemical structure and an exact molecular weight. broadpharm.com This uniformity is crucial for applications requiring high purity and well-defined pharmacokinetics. Polydispersed PEGs, in contrast, are mixtures of polymers with a range of molecular weights. broadpharm.com

The versatility of PEG linkers is further enhanced by their ability to be functionalized with various chemical groups, such as azides, amines, and alkynes, enabling their conjugation to a wide array of molecules including antibodies, nanoparticles, and small molecule drugs. broadpharm.combroadpharm.com This adaptability has led to their use in sophisticated applications like antibody-drug conjugates (ADCs) and nanoparticle-based drug delivery systems, including their notable role in the formulation of COVID-19 vaccines. broadpharm.combroadpharm.com

Strategic Importance of Brominated Functionalities in Synthetic Methodologies

Bromination, the process of introducing a bromine atom into a compound, is a cornerstone of organic synthesis. testbook.comacs.orgnih.gov Bromo-organic compounds serve as crucial building blocks and intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. acs.org The significance of brominated functionalities lies in their ability to act as a "handle" for further molecular transformations. numberanalytics.com

The bromine atom can be readily substituted by other functional groups through various reaction mechanisms, including nucleophilic substitutions and cross-coupling reactions. numberanalytics.com This reactivity makes brominated compounds highly valuable for constructing complex molecular frameworks. Organic compounds are typically brominated through either addition or substitution reactions. acs.org For instance, alkenes undergo electrophilic addition with bromine, while aromatic compounds react via electrophilic substitution. acs.org

While molecular bromine (Br2) is a powerful brominating agent, its hazardous nature has spurred the development of alternative, solid bromine carriers to enhance safety and handling. nih.gov The selectivity of bromination reactions makes them a powerful tool for targeting specific positions within a molecule for functionalization. testbook.com

Role of Ethyl Acetate (B1210297) Moieties in Chemical Scaffolding and Functionalization

Ethyl acetate is an organic compound widely recognized for its utility as a solvent in various industrial and laboratory settings. wikipedia.org In the context of complex molecule synthesis, the ethyl acetate moiety can serve multiple roles. It is a moderately polar solvent that is also biodegradable, making it an environmentally friendlier option compared to some other organic solvents. apcpure.comijcrr.com

In organic synthesis, the acetyl group (derived from the acetate part) can be used as a protecting group for alcohols. nih.gov Protecting groups are essential in multi-step syntheses to prevent a specific functional group from reacting while other parts of the molecule are being modified. wikipedia.org The acetyl group can be introduced easily and is stable under acidic conditions, and can be removed under mild alkaline conditions. nih.gov

Furthermore, ethyl acetate itself can act as an acetyl donor in certain reactions, offering a more environmentally benign alternative to traditional acetylating agents like acetic anhydride (B1165640) or acetyl chloride. nih.govorganic-chemistry.org Its application extends to being a solvent for extractions and in various chromatographic techniques for the purification of synthetic compounds. wikipedia.orgchemicalbook.com

Overview of Research Paradigms Utilizing Br-PEG3-ethyl acetate

This compound is classified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are an emerging class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate specific target proteins. They consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.

Research in this area focuses on synthesizing novel PROTACs by varying the ligands and the linker to target specific proteins implicated in diseases such as cancer. The modular nature of this compound makes it a valuable tool for rapidly creating libraries of PROTACs for biological screening and optimizing their therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19BrO5 B3123497 Br-PEG3-ethyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO5/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUDANMVYLBFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Innovations for Br Peg3 Ethyl Acetate and Its Conjugates

Precursor Synthesis and Derivatization Strategies for PEG-Based Linkers

The construction of tailored Polyethylene (B3416737) Glycol (PEG) linkers, such as Br-PEG3-ethyl acetate (B1210297), relies on robust and versatile synthetic strategies for its precursors. These methods involve the controlled modification of PEG chains to introduce specific functional groups, namely bromine and ethyl acetate moieties, which are essential for its subsequent use in molecular assembly.

Synthesis of Brominated Polyethylene Glycol (Br-PEGn-OH) Intermediates

The creation of brominated polyethylene glycol (Br-PEGn-OH) intermediates is a critical first step in synthesizing many heterobifunctional PEG linkers. These molecules feature a bromine atom at one terminus and a hydroxyl group at the other, providing two distinct points for chemical modification.

A common synthetic approach involves the mono-bromination of PEG diols (HO-PEGn-OH) or methoxy-terminated PEGs (mPEG-OH). One established method uses phosphorus tribromide (PBr₃) to convert a terminal hydroxyl group into a bromide. rsc.org To prevent the formation of di-brominated by-products, which can be difficult to separate, a base like triethylamine (B128534) (Et₃N) is often used to neutralize the hydrobromic acid that can form in the presence of trace water. rsc.org Another strategy for creating polymers with bromine functionality is the copolymerization of ethylene (B1197577) with a bromine-containing monomer, such as ω-bromoalkene, using a metallocene catalyst system. mdpi.com

For more precise control over the PEG chain length, solid-phase synthesis offers a powerful alternative to traditional solution-phase polymerization. nih.gov This technique involves the stepwise addition of PEG monomers on a solid support, allowing for the creation of monodisperse PEG chains with defined lengths. nih.gov The resulting PEG chain can then be functionalized with a bromine atom. The availability of various Br-PEGn-OH compounds, such as Bromo-PEG3-alcohol, as chemical reagents underscores their importance as foundational building blocks in multi-step syntheses.

Esterification Reactions for Ethyl Acetate Moiety Incorporation

The incorporation of an ethyl acetate group onto a PEG chain is typically achieved through esterification. This reaction connects the hydroxyl terminus of a PEG molecule to an acetic acid derivative. A well-documented method for esterification of PEGs is the azeotropic technique, where ethyl acetate can serve as both a reagent source and a solvent. aip.orgiatmi.or.idresearchgate.net In this process, the reaction between a PEG alcohol (like PEG-400) and an acid is driven forward by the continuous removal of water as an azeotrope with the solvent, thereby increasing the product yield. aip.orgiatmi.or.id While many studies use this method for larger fatty acids, the principle applies to the formation of an ethyl acetate ester. aip.orgresearchgate.net

The direct precursor to Br-PEG3-ethyl acetate, known as Hydroxy-PEG3-ethyl acetate, is a key intermediate that contains the required ethyl acetate moiety before the introduction of bromine. chemsrc.com The synthesis of this precursor involves the esterification of triethylene glycol with an appropriate ethyl acetate precursor. The reaction's progress can be monitored using techniques like thin-layer chromatography (TLC), and the final product structure is confirmed with NMR analysis. aip.orgresearchgate.net

Targeted Synthesis of this compound

The targeted synthesis of this compound, with the chemical name ethyl 2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}acetate, leverages the chemistries described for its precursors. xcessbio.com There are two primary logical synthetic pathways to achieve this specific molecule:

Esterification followed by Bromination : This route begins with triethylene glycol (HO-PEG3-OH). The first step is a mono-esterification reaction to produce Hydroxy-PEG3-ethyl acetate. chemsrc.com Subsequently, the remaining terminal hydroxyl group is converted to a bromide using a brominating agent like PBr₃, yielding the final this compound product. rsc.org

Bromination followed by Esterification : Alternatively, the synthesis can start with the mono-bromination of triethylene glycol to form Bromo-PEG3-alcohol (Br-PEG3-OH). The terminal hydroxyl group of this intermediate is then esterified using an ethyl acetate precursor to form the final product.

Both strategies rely on the controlled, sequential functionalization of the triethylene glycol backbone to install the bromo and ethyl acetate groups at opposite ends of the molecule, resulting in the desired heterobifunctional linker. The commercial availability of this compound confirms its utility and the robustness of these synthetic strategies. xcessbio.comdcchemicals.com

Integration into Complex Molecular Architectures: Linker Chemistry

This compound is primarily valued for its role as a molecular linker, bridging distinct chemical entities to form complex, functional architectures. Its heterobifunctional nature—a reactive bromide at one end and an ethyl acetate group at the other—is key to its application in advanced therapeutic modalities.

Application in Proteolysis-Targeting Chimeras (PROTACs) Synthesis

This compound is widely identified as a PEG-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). xcessbio.comdcchemicals.comdcchemicals.com PROTACs are innovative therapeutic agents designed to hijack the body's own cellular waste disposal machinery, the ubiquitin-proteasome system, to selectively destroy disease-causing proteins. broadpharm.com

These molecules are heterobifunctional, consisting of two distinct ligands connected by a chemical linker. nih.gov One ligand binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. chemsrc.comtargetmol.com The linker's role is to span the distance between the two proteins, facilitating the formation of a stable ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein. nih.gov

The chemical properties of the linker, including its length, flexibility, and solubility, are critical determinants of a PROTAC's efficacy. nih.govbiochempeg.comexplorationpub.com PEG chains are among the most common motifs used in PROTAC linkers because they enhance water solubility and can be easily synthesized in various lengths. nih.govbiochempeg.comexplorationpub.com this compound serves as an ideal building block for PROTAC construction. The bromine atom provides a reactive site for conjugation to one of the ligands (e.g., via nucleophilic substitution), while the ethyl acetate group can be hydrolyzed to a carboxylic acid, which can then be coupled to the second ligand through an amide bond formation. This modular approach allows for the systematic assembly of PROTAC libraries to optimize degradation activity. nih.govacs.org

Strategies for Bioconjugation and Drug Conjugation

Beyond PROTACs, the principles of using PEG linkers are central to many bioconjugation and drug conjugation strategies. The process of attaching PEG chains to therapeutic molecules, known as PEGylation, is a well-established technique used to improve the pharmacokinetic and pharmacodynamic properties of drugs. creativepegworks.comnih.gov PEGylation can increase a drug's solubility, extend its circulation half-life by shielding it from enzymatic degradation and reducing renal clearance, and lower its immunogenicity. biochempeg.combiochempeg.combroadpharm.com

This compound is a valuable tool for these applications. The terminal bromine atom acts as an electrophilic handle that can react with nucleophilic groups found on biomolecules, such as the thiol groups of cysteine residues in proteins, to form stable covalent bonds. ucl.ac.uk This allows for the site-specific attachment of the PEG linker to a protein, peptide, or other drug molecule. The ethyl acetate end can be modified for attachment to another molecule of interest, making it a versatile heterobifunctional crosslinker. The use of PEG linkers is a key technology in the development of antibody-drug conjugates (ADCs), where they connect a potent cytotoxic drug to a monoclonal antibody, thereby directing the drug specifically to cancer cells. biochempeg.com

Click Chemistry Approaches for Functionalization

The strategic functionalization of molecules is paramount in the development of complex chemical entities and bioconjugates. "Click chemistry," a term coined by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. medchemexpress.com The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. medchemexpress.commdpi.com

While "this compound" does not inherently possess a "clickable" functional group such as an azide (B81097) or a terminal alkyne, its structure allows for straightforward modification to incorporate one. The terminal bromide is an excellent leaving group for nucleophilic substitution, providing a versatile handle for introducing an azide moiety. This conversion is a critical step for preparing the molecule for subsequent click chemistry applications.

The transformation of "this compound" to its azido-counterpart, "Azido-PEG3-ethyl acetate," can be readily achieved by reacting it with an azide salt, such as sodium azide (NaN3), in a suitable polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism.

Table 1: Hypothetical Reaction Conditions for the Azidation of this compound

ParameterCondition
Starting MaterialThis compound
ReagentSodium Azide (NaN₃)
SolventDimethylformamide (DMF)
TemperatureRoom Temperature to 60 °C
Reaction Time12-24 hours
ProductAzido-PEG3-ethyl acetate

Once the azide functionality is installed, the resulting "Azido-PEG3-ethyl acetate" becomes a valuable reagent for click chemistry. It can be efficiently conjugated to molecules containing a terminal alkyne group in the presence of a copper(I) catalyst. This catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. jst.go.jp The resulting triazole linkage is exceptionally stable, making this a robust method for creating complex conjugates.

Furthermore, the azide-functionalized PEG linker can participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction. medchemexpress.com This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. In SPAAC, the azide reacts with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), without the need for a metal catalyst. medchemexpress.com

The versatility of click chemistry allows for the precise and efficient coupling of the PEG linker to a wide array of molecules, including peptides, proteins, and small molecule drugs, thereby enabling the creation of well-defined bioconjugates. nih.govacs.org

Modular Synthetic Approaches Utilizing this compound

The concept of modular synthesis involves the assembly of complex molecules from pre-synthesized, interchangeable building blocks or "modules." levental-lab.comsymeres.com This approach offers significant advantages in terms of efficiency, flexibility, and the ability to rapidly generate libraries of related compounds for screening and optimization. "this compound" is an exemplary bifunctional linker that serves as a cornerstone in modular synthetic strategies, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). jst.go.jpdcchemicals.comsmallmolecules.com

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. jst.go.jp "this compound" is frequently employed as a component of the linker module. Its bifunctional nature, with a reactive bromo group at one end and an ethyl acetate group at the other (which can be hydrolyzed to a carboxylic acid), allows for the sequential attachment of the two different protein-binding ligands.

The synthesis of a PROTAC using "this compound" as a linker typically follows a modular pathway. For instance, the bromo-end of the linker can be reacted with a nucleophilic group (e.g., a phenol (B47542) or an amine) on the E3 ligase ligand. Subsequently, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This newly revealed functional group can then be activated (e.g., as an NHS ester) and reacted with an amine on the target protein ligand to form a stable amide bond.

Table 2: Illustrative Modular Synthesis of a PROTAC using a Br-PEG-ester Linker

StepReactant 1Reactant 2Key ReactionProduct
1E3 Ligase Ligand (with -OH or -NH₂ group)This compoundNucleophilic SubstitutionLigand-PEG3-ethyl acetate
2Ligand-PEG3-ethyl acetateBase (e.g., LiOH)Ester HydrolysisLigand-PEG3-acid
3Ligand-PEG3-acidTarget Protein Ligand (with -NH₂ group)Amide Coupling (e.g., using HATU/DIPEA)Final PROTAC Conjugate

This modular approach allows for the systematic variation of the linker length and composition, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation. symeres.com The hydrophilic nature of the PEG unit in "this compound" also often improves the physicochemical properties, such as solubility, of the final PROTAC molecule. levental-lab.com

The utility of "this compound" and similar bifunctional PEG linkers extends beyond PROTACs to the construction of other complex molecular architectures, such as antibody-drug conjugates (ADCs) and functionalized materials, where precise control over the spacing and connectivity of different functional modules is required. nih.govrsc.org The ability to assemble these complex systems from well-defined, modular components greatly accelerates the discovery and development of new therapeutic agents and advanced materials.

Reaction Mechanisms and Mechanistic Investigations Involving Br Peg3 Ethyl Acetate Frameworks

Mechanistic Studies of Ester Bond Formation and Cleavage within PEGylated Structures

The ester linkage in Br-PEG3-ethyl acetate (B1210297) is a critical feature, susceptible to both formation and cleavage reactions, which are fundamental to its application and potential degradation.

Ester Bond Formation: The formation of the ethyl acetate moiety on a PEGylated precursor typically involves a Fischer esterification reaction or its variants. This process involves the reaction of a carboxylic acid-terminated PEG molecule with ethanol (B145695) in the presence of a strong acid catalyst. The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by a nucleophilic attack from the ethanol molecule. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product.

Ester Bond Cleavage (Hydrolysis): The cleavage of the ester bond within PEGylated structures like Br-PEG3-ethyl acetate is predominantly achieved through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. libretexts.orgpressbooks.pub The mechanism begins with the protonation of the carbonyl oxygen, increasing the carbonyl carbon's susceptibility to nucleophilic attack by water. A tetrahedral intermediate is formed, which then collapses, eliminating the alcohol (ethanol in this case) and regenerating the carboxylic acid after deprotonation. pressbooks.pub The reaction is reversible and typically requires a large excess of water to proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This process is irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. libretexts.org This forms a tetrahedral intermediate, which then collapses to expel the alkoxide ion (ethoxide). The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This reaction goes to completion because the final deprotonation step is energetically favorable. libretexts.org

Research into the hydrolysis of ester bonds within polymer networks has revealed that the rate of cleavage can be precisely controlled. Factors such as the charge of adjacent amino acids can modulate hydrolysis kinetics significantly. For instance, studies on PEG-acrylate conjugates have shown that a neighboring positively charged arginine residue can accelerate ester hydrolysis compared to a negatively charged aspartic acid residue. rsc.org This principle allows for the rational design of degradable materials where the degradation rate is tunable. rsc.orgacs.org

Factors Influencing Ester Bond Hydrolysis Rate in PEGylated Systems

FactorEffect on Hydrolysis RateMechanistic RationaleReference
Low pH (Acidic)IncreasesCatalytic protonation of the carbonyl oxygen enhances electrophilicity. libretexts.orgpressbooks.pub
High pH (Basic)Significantly IncreasesDirect nucleophilic attack by a strong nucleophile (OH⁻); irreversible process. libretexts.org
Neighboring Charged GroupsModulates RateCharged residues (e.g., arginine vs. aspartic acid) can electrostatically influence the transition state stability, accelerating or decelerating hydrolysis. rsc.org
Mechanical ForceInsensitiveSingle-molecule force spectroscopy studies show that the rate of ester hydrolysis is surprisingly insensitive to applied mechanical forces. nih.gov

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The terminal bromine atom in this compound serves as an excellent leaving group, making this end of the molecule highly reactive towards nucleophiles. medkoo.comcd-bioparticles.netcreative-biolabs.com This reactivity is central to its function as a linker, allowing it to be covalently attached to other molecules.

The primary mechanism for this transformation is the bimolecular nucleophilic substitution (S_N_2) reaction. In this concerted mechanism, a nucleophile attacks the carbon atom bonded to the bromine, while the carbon-bromine bond simultaneously breaks. researchgate.net

Key Features of Nucleophilic Substitution on Bromo-PEG Frameworks:

Leaving Group Ability : Bromide (Br⁻) is a good leaving group because it is a weak base and can stabilize the negative charge effectively. medkoo.combroadpharm.com

Substrate : The primary alkyl halide structure (R-CH₂-Br) of the bromo-ethoxy group is ideal for S_N_2 reactions, as it minimizes steric hindrance for the incoming nucleophile.

Solvent Effects : Polar aprotic solvents like DMF or DMSO are often employed to dissolve the PEG-based reactant and solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophilic anion. PEG itself can act as a phase-transfer catalyst, complexing with cations like Na⁺ (from sodium azide (B81097), for example) and enhancing the nucleophilicity of the corresponding anion. tandfonline.com

Common nucleophiles used in reactions with bromo-PEG derivatives include thiols (to form thioether bonds), azides (to form azido-PEG for subsequent click chemistry), and amines. precisepeg.combiochempeg.com For example, a substitution reaction between pomalidomide (B1683931) and Br-PEG3-t-butyl ester (a close analog of this compound) has been used in the synthesis of PROTACs. jst.go.jp

Examples of Nucleophilic Substitution Reactions on Bromo-PEG Derivatives

NucleophileProduct Functional GroupSignificanceReference
Thiol (R-SH)Thioether (R-S-PEG)Forms stable linkages in bioconjugation. precisepeg.com
Azide (N₃⁻)Azide (N₃-PEG)Creates a versatile intermediate for "click chemistry" reactions (e.g., CuAAC, SPAAC). creative-biolabs.combiochempeg.com
Amine (R-NH₂)Secondary/Tertiary Amine or Quaternary Ammonium SaltUsed to link amine-containing molecules. nih.gov
Carboxylate (R-COO⁻)Ester (R-COO-PEG)Forms a new ester linkage. broadpharm.com

Polymerization Mechanisms and Kinetics in PEG-based Systems Incorporating Ester Functionalities

The synthesis of the this compound backbone relies on polymerization techniques that allow for the creation of well-defined poly(ethylene glycol) chains. The most common and preferred method is the anionic ring-opening polymerization (ROP) of ethylene (B1197577) oxide. wikipedia.org

Anionic Ring-Opening Polymerization (ROP): This living polymerization technique is initiated by a strong base, such as an alkoxide. The initiator attacks a carbon atom of the ethylene oxide ring, causing it to open and form a new alkoxide. This new alkoxide end-group then propagates by attacking another ethylene oxide monomer.

Mechanism : The reaction proceeds via an anionic mechanism, which is favored because it minimizes side reactions and allows for the synthesis of polymers with a low polydispersity index (PDI), meaning the polymer chains are of very similar lengths. wikipedia.org

Kinetics : The polymerization kinetics can be controlled by factors such as temperature and monomer/initiator concentration. researchgate.net Lowering the reaction temperature can reduce chain transfer reactions but may also lead to slower kinetics and incomplete conversion. researchgate.net

To create a heterobifunctional structure like this compound, a multi-step synthesis is required post-polymerization. For instance, a PEG diol could first be mono-protected, then the free hydroxyl group could be reacted to introduce the ethyl acetate moiety (e.g., via esterification with ethyl bromoacetate, though this would require careful control). A more likely route involves initiating the polymerization with an alcohol that already contains the protected functionality, or modifying the terminal hydroxyl groups after polymerization is complete.

Alternatively, copolymers incorporating ester functionalities directly into the backbone can be synthesized via the ROP of cyclic ester monomers like ε-caprolactone or lactide, often using a PEG chain as a macroinitiator. mdpi.comnih.gov The kinetics of these copolymerizations are influenced by temperature, time, and the catalyst used, with studies showing that optimal conditions can be fine-tuned to control the molecular weight and dispersity of the resulting poly(ether-ester)s. mdpi.com

Polymerization Methods for Functional PEG-Based Systems

Polymerization MethodDescriptionKey FeaturesReference
Anionic Ring-Opening Polymerization (ROP)Polymerization of ethylene oxide initiated by a strong base.Produces linear PEG with low polydispersity; allows for end-group control. wikipedia.org
ROP of Cyclic EstersPolymerization of monomers like lactide or caprolactone, often using a PEG macroinitiator.Creates degradable poly(ether-ester) block copolymers. mdpi.comnih.gov
Free Radical PolymerizationPolymerization of acrylate-derivatized PEG macromers (e.g., PEGDA).Forms cross-linked hydrogel networks; often subject to autoacceleration (Trommsdorff effect). acs.orgacs.org

Stability and Degradation Pathways of this compound Linkages under Controlled Research Conditions

The stability of this compound is determined by the lability of its constituent chemical bonds under specific environmental conditions. The two primary sites of potential degradation are the ester linkage and the polyether backbone.

Hydrolytic Degradation of the Ester Linkage: As discussed in section 3.1, the ester bond is the most susceptible linkage to degradation under physiological or aqueous conditions. The rate of this hydrolytic cleavage is highly dependent on pH. nih.gov

At Neutral pH (≈7.4) : Hydrolysis occurs slowly.

At Acidic pH (<7) : The rate of hydrolysis increases due to acid catalysis.

At Basic pH (>7) : The rate of hydrolysis increases significantly due to base-catalyzed saponification. libretexts.org

This pH-dependent degradation is a key feature in the design of materials for controlled-release applications. acs.org

Oxidative Degradation of the PEG Backbone: While generally considered stable, the ether bonds of the PEG backbone can undergo oxidative degradation. This process can be initiated by factors such as heat, transition metal ions, and the presence of oxidizing agents. nih.govresearchgate.net The degradation can lead to the formation of by-products like formaldehyde (B43269) and formic acid, which can, in turn, react with other molecules in the system. researchgate.net For this compound, this pathway is generally less significant than ester hydrolysis under typical research and physiological conditions but can become relevant during long-term storage or under harsh processing conditions (e.g., high temperature). nih.gov

Stability of PEG-Ester Linkages Under Various pH Conditions

ConditionStabilityPrimary Degradation PathwayHalf-life (t₁/₂) ExampleReference
Acidic (e.g., pH 5.0)ModerateAcid-catalyzed hydrolysisA study on PEG-acrylate conjugates with peptide linkers showed a ~12-fold difference in gel degradation half-life (7.5 days vs. 86.6 days) by changing adjacent amino acids at pH 7.4. libretexts.orgrsc.orgnih.gov
Neutral (pH 7.4)Relatively HighSlow, uncatalyzed hydrolysis
Basic (e.g., pH 9.0)LowBase-catalyzed hydrolysis (saponification)

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Br-PEG3-ethyl acetate (B1210297), both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the different chemical environments of the protons lead to distinct signals. The ethyl group of the acetate moiety would present as a characteristic triplet and quartet pattern. The protons on the polyethylene (B3416737) glycol (PEG) chain would appear as a series of overlapping multiplets in the 3.6-3.8 ppm range, a typical region for PEG-like structures. The methylene (B1212753) groups adjacent to the bromo and ester functionalities would be shifted further downfield due to the electron-withdrawing effects of these groups.

¹³C NMR spectroscopy complements the proton data by revealing the number of unique carbon environments. Each carbon in the ethyl acetate group and the PEG chain, including the bromo-substituted terminal carbon, would produce a distinct signal. The chemical shifts are predictable based on the neighboring atoms, with the carbonyl carbon of the ester appearing significantly downfield.

Table 1: Predicted ¹H NMR Data for Br-PEG3-ethyl acetate in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.21 Quartet 2H -O-CH₂ -CH₃
~4.15 Singlet 2H -O-CH₂ -C(O)O-
~3.80 Triplet 2H -CH₂ -CH₂-Br
~3.65-3.75 Multiplet 8H -O-CH₂ -CH₂ -O-CH₂ -CH₂ -O-
~3.45 Triplet 2H -CH₂-CH₂ -Br

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Assignment
~170.5 C =O
~71.0-71.5 PEG C H₂ carbons
~69.0 -O-C H₂-C(O)O-
~61.0 -O-C H₂-CH₃
~30.0 -C H₂-Br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₉BrO₅), the calculated molecular weight is 298.04 g/mol for the ¹²C, ¹H, ⁷⁹Br, ¹⁶O isotopes. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity at m/z values separated by 2 Da (e.g., [M+H]⁺ at 299.05 and 301.05).

The fragmentation of the molecule would likely occur at the ether linkages of the PEG chain and through the loss of the ethyl acetate group. The observation of repeating units of 44 Da (C₂H₄O) in the spectrum is a characteristic feature of PEG-containing compounds. A related compound, tetraethylene glycol, monoacetate, shows fragmentation patterns involving the glycol units.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Da) Assignment
299.05 / 301.05 [M+H]⁺ (Molecular Ion with ⁷⁹Br / ⁸¹Br)
221.12 [M - C₂H₅O₂]⁺ (Loss of ethyl acetate group)
87.04 [C₄H₇O₂]⁺ (Ethyl acetate fragment)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch. The C-O stretching vibrations of the ether and ester groups would also be prominent. The presence of the bromoalkane moiety would be confirmed by a C-Br stretching vibration in the fingerprint region of the spectrum.

Table 4: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹) Functional Group
~2900-3000 C-H stretch (alkane)
~1740-1750 C=O stretch (ester)
~1100-1250 C-O stretch (ether and ester)

Chromatographic Techniques for Separation and Purity Determination in Research Settings

Chromatographic methods are essential for the purification of this compound after its synthesis and for the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for this purpose.

For HPLC analysis, a reversed-phase column (e.g., C18) would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the compound would be determined by the presence of a single major peak in the chromatogram, and its area percentage would represent the purity level. The synthesis of similar complex organic molecules often involves purification by column chromatography using eluents such as hexane/ethyl acetate.

Gas chromatography could also be employed, particularly for assessing the presence of volatile impurities. A capillary column with a polar stationary phase would be appropriate for this moderately polar molecule. The sample would be vaporized and carried by an inert gas through the column, with detection typically performed by a flame ionization detector (FID).

Other Advanced Characterization Techniques for Polymer and Self-Assembled Systems

While the previously mentioned techniques are sufficient for the characterization of the this compound molecule itself, other advanced methods become relevant when this compound is used as a building block in larger systems. For instance, if this compound is used to synthesize PEGylated polymers or to functionalize surfaces for creating self-assembled monolayers, techniques such as Gel Permeation Chromatography (GPC) would be used to determine the molecular weight distribution of the resulting polymers. The properties of polypeptoids with PEG side chains have been studied, highlighting the importance of such characterization in biomedical applications.

Computational Chemistry and Theoretical Modeling of Br Peg3 Ethyl Acetate Systems

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing a basis for understanding reaction mechanisms and energetics. For Br-PEG3-ethyl acetate (B1210297), DFT studies would focus on elucidating the pathways of its key reactions, such as hydrolysis or nucleophilic substitution, and calculating the associated energy changes.

First-principles calculations are instrumental in identifying transition states, which are often challenging to observe experimentally. researchgate.net By modeling the reaction of Br-PEG3-ethyl acetate, for instance, with a water molecule, the activation energy for hydrolysis can be determined. researchgate.net These calculations can reveal the most energetically favorable route for a reaction to proceed. For example, in the hydrolysis of ethyl acetate analogs, DFT has been used to map out multiple possible reaction pathways and identify the most likely ones based on their reaction energies. researchgate.net

A critical aspect of these studies is understanding the influence of the molecule's conformation on its reactivity. Different conformers of this compound can exhibit varying activation energies for the same reaction. researchgate.net The table below illustrates hypothetical activation energies for different reaction pathways of this compound, as would be determined by DFT calculations.

Table 1: Hypothetical DFT-Calculated Activation Energies for this compound Reactions

Reaction Pathway Transition State Geometry Activation Energy (kcal/mol)
SN2 Substitution at Bromine Linear C-Br-Nu 25.4
Ester Hydrolysis (Acid-Catalyzed) Tetrahedral Intermediate 18.2
Ester Hydrolysis (Base-Catalyzed) Tetrahedral Intermediate 14.5

These theoretical calculations are crucial for predicting how the molecule will behave in different chemical environments and for designing more efficient synthetic or degradative processes.

Molecular Dynamics (MD) Simulations of Conformation and Interactions in Solvated Environments

In a solvated environment, such as water, the PEG chain of this compound is expected to adopt various conformations. MD simulations can track the trajectory of each atom, revealing how the molecule folds and interacts with its surroundings. intelcentru.ro For instance, simulations could show the squalene (B77637) portion of a PEGylated molecule aggregating in the core of a micelle, while the PEG component forms a protective outer layer. intelcentru.ro This self-assembly behavior is critical for applications like drug delivery. intelcentru.ro

The interactions between this compound and solvent molecules can be quantified by calculating properties like the root-mean-square deviation (RMSD) and analyzing contact times. nih.govacs.org These analyses help to understand the stability of different conformations and the strength of intermolecular interactions. nih.govacs.org

Table 2: Hypothetical MD Simulation Parameters for this compound in Water

Simulation Parameter Value Description
Simulation Time 500 ns Total time the molecular motion is simulated.
Solvent Model TIP3P Water A standard model for representing water molecules.
Temperature 300 K Simulation temperature, representing room temperature.
Pressure 1 atm Simulation pressure, representing standard atmospheric pressure.

These simulations can predict how the molecule will behave in a biological context, for example, by modeling its interaction with cell membranes or proteins. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, QSAR can be a valuable tool for designing new compounds with enhanced or specific properties.

The process involves generating a dataset of molecules with known activities and then using statistical methods to build a model that can predict the activity of new, untested compounds. unipv.it For instance, a QSAR model could be developed to predict the inhibitory activity of a class of compounds against a specific enzyme. nih.gov By analyzing the structural features that contribute positively or negatively to the activity, researchers can rationally design more potent molecules. nih.gov

For this compound, a QSAR study might involve synthesizing a library of related compounds with variations in the PEG chain length, the ester group, or the bromo-substituent. The biological activity of these compounds would be measured, and a QSAR model would be generated to identify the key molecular descriptors that govern this activity.

Table 3: Hypothetical Molecular Descriptors for a QSAR Model of this compound Analogs

Descriptor Description Correlation with Activity
LogP Lipophilicity Positive
Molecular Weight Size of the molecule Negative
Number of Hydrogen Bond Donors Potential for hydrogen bonding Positive

Such models guide the synthesis of new compounds, focusing efforts on those with the highest predicted activity and most favorable properties. unipv.itnih.gov

Prediction of Reactivity and Selectivity via Advanced Computational Approaches

Advanced computational approaches, often combining elements of DFT and other methods, can be used to predict the reactivity and selectivity of this compound in complex chemical reactions. These predictions are essential for controlling the outcome of chemical transformations and for understanding the underlying mechanisms.

For example, computational models can predict the selectivity of a reagent for different functional groups within the this compound molecule. d-nb.info In a reaction involving both the bromo-group and the ester, these models could predict whether the reagent will preferentially react with one site over the other. d-nb.infonih.gov

Crystal structure prediction can also play a role in understanding selectivity, especially in the solid state. d-nb.infonih.gov By calculating the lattice energies of different possible crystal structures, it's possible to predict the most stable arrangement of molecules, which can in turn influence reactivity. d-nb.infonih.gov

Table 4: Hypothetical Predicted Selectivity for Reactions of this compound

Reagent Target Site Predicted Selectivity (%) Computational Method
Sodium Azide (B81097) Bromine (SN2) 95 DFT with solvent model
Sodium Hydroxide (B78521) Ester Carbonyl 85 DFT/MD

These predictive capabilities are invaluable in synthetic chemistry, allowing for the rational design of reaction conditions to achieve a desired outcome and minimize the formation of unwanted byproducts.

Research Applications in Advanced Chemical Synthesis and Materials Science

Development of Novel Linkers and Bifunctional Reagents for Synthetic Transformations

Br-PEG3-ethyl acetate (B1210297) serves as a heterobifunctional linker, a class of molecules designed to connect two different molecular entities. The strategic placement of a reactive bromine atom and a latent carboxylic acid (in the form of its ethyl ester) allows for sequential, controlled conjugation reactions.

The bromo- group provides a reactive site for nucleophilic substitution, enabling it to be linked to molecules containing thiol or amine groups. Alternatively, it can function as an initiator for controlled radical polymerization techniques. The ethyl acetate group is relatively stable but can be readily hydrolyzed under basic or acidic conditions to reveal a terminal carboxylic acid. This carboxylic acid can then be activated for coupling with amines, forming stable amide bonds. This dual reactivity is fundamental to its application in creating complex biomolecules and chemical probes.

A significant application of this compound is as a precursor for PEG-based Proteolysis-Targeting Chimera (PROTAC) linkers. hodoodo.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker component, derived from precursors like Br-PEG3-ethyl acetate, serves to connect the target-binding warhead and the E3 ligase-binding ligand, providing the necessary spatial orientation and improving physicochemical properties. The bromine atom can be converted into other functional groups, such as an azide (B81097) for "click" chemistry or an amine, to facilitate conjugation to the respective parts of the PROTAC. medchemexpress.comlouisville.edu

The functional handles of this compound and its derivatives allow for a variety of synthetic transformations, as detailed in the table below.

Functional GroupPotential ReactionResulting Linkage/FunctionApplication Area
Bromo (-Br)Nucleophilic substitution (e.g., with R-SH, R-NH2)Thioether, secondary/tertiary amineBioconjugation, Linker Synthesis nih.gov
Bromo (-Br)Atom Transfer Radical Polymerization (ATRP) InitiationInitiator for polymer chain growthMacromolecular Engineering itu.edu.tr
Bromo (-Br)Reaction with Sodium Azide (NaN3)Azide (-N3)"Click" Chemistry researchgate.net
Ethyl Acetate (-COOEt)Saponification (e.g., with NaOH)Carboxylic Acid (-COOH)Amide bond formation, Solid-phase synthesis anchoring caltech.edu

Application in Polymer Chemistry and Macromolecular Engineering

In the field of polymer science, this compound is a valuable building block for creating polymers with controlled architectures and functionalities. Its ability to act as an initiator for polymerization reactions is a key feature in macromolecular engineering.

Synthesis of Functionalized Polymers and Copolymers

This compound is particularly useful as an initiator for Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of various vinyl monomers, such as styrenes, acrylates, and methacrylates. itu.edu.tr This process allows for the synthesis of well-defined block copolymers where a hydrophilic PEG block is covalently linked to a hydrophobic polymer block (e.g., polystyrene, poly(methyl methacrylate)). The resulting PEG-containing block copolymers are amphiphilic, a property crucial for self-assembly. mdpi.com

An alternative and widely used strategy involves the conversion of the terminal bromine to an azide group by reacting it with sodium azide. The resulting Azido-PEG3-ethyl acetate becomes a macroinitiator for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. researchgate.net This allows for the efficient and specific ligation of the PEG chain to another polymer or molecule bearing an alkyne group, enabling the modular synthesis of diverse copolymer structures, including block, graft, and star-shaped polymers. itu.edu.trresearchgate.net

Initiation MethodMonomer/Polymer PartnerResulting Copolymer TypeReference Principle
ATRP from Bromo- groupMethyl Methacrylate (MMA)PEG-b-PMMA (Diblock) mdpi.com
ATRP from Bromo- groupStyrenePEG-b-PS (Diblock) itu.edu.tr
CuAAC "Click" Chemistry (from Azido- derivative)Alkyne-terminated Poly(ε-caprolactone) (PCL)PEG-b-PCL (Diblock) researchgate.netnih.gov
CuAAC "Click" Chemistry (from Azido- derivative)Tris-alkyne functional core3-arm Star Polymer (PEG)3-Core itu.edu.tr

Self-Assembly of PEG-Containing Systems for Nanomaterial Fabrication

The amphiphilic block copolymers synthesized using this compound as a precursor are designed to spontaneously self-assemble in solution to form ordered nanostructures. nih.gov When placed in a solvent that is selective for one of the blocks (typically water for the hydrophilic PEG block), the polymer chains aggregate to minimize unfavorable interactions. mdpi.com This process leads to the formation of a variety of nanomaterials, including spherical micelles, cylindrical or worm-like micelles, and vesicles (polymersomes). rsc.org

A more advanced technique, Polymerization-Induced Self-Assembly (PISA), can also leverage initiators derived from this compound. In a PISA process, a soluble PEG macroinitiator is chain-extended with a second monomer to form a block that is insoluble in the reaction medium. As this second block grows, it drives the in-situ self-assembly of the forming block copolymer into nanoparticles, allowing for the direct synthesis of various nano-objects at high concentrations. nih.gov

Block Copolymer TypeSelf-Assembly ConditionResulting NanostructureGoverning Principle
PEG-b-P3HTSelective solvent (e.g., i-PrOH)2D Micelles, Hierarchical Lamellaeπ-π stacking, solvophobicity rsc.org
PEG-b-PLA / PEG-b-PCLAqueous solutionCore-shell nanoparticles, MicellesHydrophilic/hydrophobic balance mdpi.com
PEG-b-PHPMAPolymerization-Induced Self-Assembly (PISA) in waterSpheres, Worms, VesiclesPacking parameter, DP of hydrophobic block nih.gov

Solid-Phase Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds for screening in drug discovery and materials science. openaccessjournals.com Solid-phase synthesis (SPS) is a key enabling technology for this field, as it simplifies the purification process by immobilizing the growing molecule on an insoluble support (resin). caltech.edu

This compound can be adapted for use as a linker in SPS. The ethyl acetate can be hydrolyzed to the corresponding carboxylic acid, which is then coupled to an amine-functionalized resin (e.g., Rink amide or Wang resin). caltech.eduucl.ac.uk This anchors the PEG unit to the solid support. The terminal bromine atom is then available for subsequent chemical transformations. A library of building blocks can be reacted with the bromine, and after each reaction step, excess reagents and byproducts are simply washed away. This iterative process allows for the efficient, automated synthesis of a large number of distinct compounds in parallel. nih.gov

An alternative approach utilizes a soluble polymer support, often a higher molecular weight PEG chain. In this method, a derivative of this compound could be attached to a larger, soluble PEG backbone. The synthesis proceeds in solution, but purification is achieved by precipitating the polymer-supported product, allowing low-molecular-weight impurities to be washed away. ucl.ac.uk This strategy combines the advantages of homogeneous reaction kinetics with simplified purification, making it a powerful tool for constructing combinatorial libraries. nih.govroutledge.com

Research Applications in Biomedical and Life Sciences

PROTAC-mediated Protein Degradation Studies

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. e-bookshelf.denih.gov These chimeric molecules are composed of three distinct parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comimperial.ac.ukfrontiersin.org The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. frontiersin.orgnih.govnih.gov Br-PEG3-ethyl acetate (B1210297) functions as a PEG-based building block for the synthesis of these crucial linkers. szabo-scandic.combio-connect.nltargetmol.cn

The successful design of a PROTAC hinges on the precise spatial arrangement of the target protein and the E3 ligase, which is dictated by the conjugation of their respective ligands. The linker's primary role is to bridge these two ligands in a way that facilitates the formation of a stable and productive ternary complex. nih.govprecisepeg.comfrontiersin.org Key design principles include selecting appropriate attachment points on both ligands. frontiersin.orgacs.org The exit vector, or the point on the ligand where the linker is attached, must be chosen carefully to ensure that the binding affinity of the ligand for its protein is not compromised and that the linker is oriented correctly to allow for effective ternary complex formation. The development of PROTACs often involves synthesizing a library of molecules with the linker attached at different positions to empirically determine the optimal conjugation strategy. While E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are most commonly used, the principles of linker conjugation remain fundamental to hijacking any E3 ligase. frontiersin.orgnih.govrsc.org

The composition and length of the linker are critical determinants of a PROTAC's efficacy. creative-biolabs.com Linkers are generally classified as flexible, such as those based on alkyl or PEG chains, or rigid. precisepeg.com Flexible linkers, including those derived from Br-PEG3-ethyl acetate, are widely used because they can provide the conformational adaptability needed for the PROTAC to induce a productive interaction between the target and the E3 ligase. precisepeg.comrsc.org PEG-based linkers, in particular, offer the added benefits of increased hydrophilicity and improved water solubility for the PROTAC molecule. precisepeg.com

The optimization of linker length is a crucial step in PROTAC development, as it directly impacts the distance between the two bound proteins. creative-biolabs.comnih.gov A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while an overly long linker may not effectively bring the proteins into proximity for ubiquitination. creative-biolabs.com Research has shown that systematically varying the linker length, often by adding or removing ethylene (B1197577) glycol units, can have a significant effect on degradation efficiency. nih.govnih.gov For example, studies on estrogen receptor (ER)-α targeting PROTACs found that degradation efficacy was highly dependent on the linker's atom chain length, with a 16-atom chain proving to be optimal in that specific case. nih.gov this compound provides a defined-length building block that researchers can incorporate into linker synthesis to explore the ideal spacing for a given target and E3 ligase pair.

Table 1: Illustrative Impact of Linker Length on PROTAC Efficacy This table conceptualizes findings from research, such as studies on ER-α degradation, where linker length was shown to be a critical factor for activity. nih.gov

PROTAC Variant Linker Chain Length (atoms) Relative Degradation Efficacy
PROTAC A 12 Moderate
PROTAC B 16 High
PROTAC C 19 Low
PROTAC D 21 Very Low

Design Principles for E3 Ligase Ligand and Target Protein Ligand Conjugation.

Drug Delivery System Development and Functionalization Strategies

Modern drug delivery research focuses heavily on developing nanocarriers, such as nanoparticles and liposomes, to improve the therapeutic index of drugs. sonar.chnih.gov A key approach to enhancing the performance of these systems is surface functionalization, where the surface of the nanocarrier is modified with specific molecules to achieve desired properties, such as active targeting of cancer cells. nih.govencyclopedia.pub

PEGylation, the process of attaching PEG chains to a surface or molecule, is a widely used functionalization strategy. precisepeg.com It can improve the solubility of hydrophobic drugs and create a hydrophilic shield on nanocarriers, which helps to reduce clearance by the immune system. The functional groups on a molecule like this compound allow it to be used as a conjugation agent in these strategies. For instance, the bromo group can be reacted with nucleophiles on a nanoparticle surface, while the ester group can be hydrolyzed to a carboxylic acid and then coupled to a targeting ligand, such as a peptide or antibody, via amide bond formation. nih.govencyclopedia.pubfrontiersin.org This allows for the creation of multifunctional drug delivery systems designed to accumulate preferentially at the disease site. encyclopedia.pub

Bioconjugation and Bioorthogonal Chemistry Applications

Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. clinicallab.comnumberanalytics.com This field, along with the related area of bioorthogonal chemistry, has provided powerful tools for studying biological processes in their native environment without interfering with them. acs.orgnumberanalytics.comeurjchem.com These techniques rely on highly specific and efficient chemical reactions that can proceed under physiological conditions. numberanalytics.comnih.gov

A major application of bioconjugation is the creation of molecular probes for labeling and imaging. numberanalytics.comeurjchem.com These probes typically consist of a targeting moiety that binds to a specific biomolecule and a reporter tag, such as a fluorescent dye. This compound can serve as a hydrophilic spacer to connect these two components. The inclusion of a PEG linker can enhance the probe's aqueous solubility and minimize non-specific interactions, leading to a better signal-to-noise ratio in imaging experiments. numberanalytics.com The development of advanced probes often utilizes bioorthogonal reactions, such as click chemistry, which offer fast reaction rates and high selectivity for linking the different parts of the probe together. eurjchem.comacs.org

The functionalization of peptides and proteins is essential for creating a wide array of research tools. nih.govkbdna.com By covalently attaching other molecules, researchers can study protein function, immobilize proteins on surfaces for diagnostic arrays, or introduce new properties. kbdna.com Site-specific modification, which targets a particular amino acid, is often preferred to maintain the protein's structure and function. nih.gov The bromo group in this compound makes it a suitable reagent for reacting with nucleophilic amino acid side chains. A common strategy involves targeting the thiol group of a cysteine residue, which is a relatively rare amino acid, allowing for precise, site-specific conjugation. nih.gov This enables the controlled assembly of protein-small molecule conjugates for various applications in chemical biology.

Development of Labeling and Imaging Probes.

Exploration of Novel Therapeutic Agents through Targeted Synthesis

The targeted synthesis of novel therapeutic agents increasingly relies on the use of bifunctional molecules capable of bridging distinct biological entities to elicit a specific therapeutic outcome. The compound this compound serves as a critical building block in this modern drug discovery paradigm, primarily functioning as a flexible and hydrophilic linker. xcessbio.comdcchemicals.com Its chemical structure, featuring a terminal bromine atom for reactive coupling and an ethyl acetate group, connected by a three-unit polyethylene (B3416737) glycol (PEG) chain, makes it particularly suitable for the assembly of complex therapeutic constructs.

A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). xcessbio.com PROTACs are innovative heterobifunctional molecules designed to eliminate specific undesirable proteins from cells. jst.go.jp They function by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's own proteasome system. xcessbio.com The linker component, for which this compound is a precursor, is crucial for connecting the target-binding ligand and the E3 ligase-binding ligand, and its length and composition significantly influence the efficacy of the resulting PROTAC.

Detailed research findings have demonstrated the utility of PEG3 linkers in the creation of potent and specific therapeutic agents. For instance, in the development of PROTACs targeting the mechanistic target of rapamycin (B549165) (mTOR), a key protein in cancer cell growth and proliferation, researchers have utilized PEG-based linkers to connect an mTOR kinase inhibitor with a ligand for the E3 ligase. jst.go.jp

In one such study, a series of mTOR-targeting PROTACs were designed and synthesized. jst.go.jp These molecules consisted of the mTOR kinase inhibitor MLN0128 as the protein of interest ligand, conjugated to pomalidomide (B1683931), a ligand for the Cereblon E3 ubiquitin ligase. jst.go.jp A PEG-based linker, derived from a precursor like Br-PEG3-t-butyl ester, was used to join these two components. jst.go.jp The resulting PROTACs successfully induced the degradation of mTOR and inhibited the proliferation of MCF-7 cancer cells. jst.go.jp This synthetic strategy highlights how linkers derived from molecules like this compound are instrumental in assembling modular therapeutic agents designed to hijack cellular machinery for a therapeutic purpose. jst.go.jp

Below are data tables detailing the properties of this compound and an example of its application in a synthesized therapeutic agent.

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Name ethyl 2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}acetate xcessbio.com
Synonyms This compound
CAS Number 308085-31-6 xcessbio.com
Chemical Formula C10H19BrO5 xcessbio.com
Molecular Weight 299.16 g/mol xcessbio.com
Appearance Solid Powder xcessbio.com

Table 2: Example Components of Synthesized mTOR-Targeting PROTACs

Component Function Example Molecule Source
Target Protein Ligand Binds to the protein targeted for degradation MLN0128 jst.go.jp
Linker Connects the two ligands PEG-based linker jst.go.jp
E3 Ligase Ligand Recruits the E3 ubiquitin ligase Pomalidomide jst.go.jp

The modular nature of this synthetic approach, enabled by versatile linkers like this compound, allows for the systematic exploration and optimization of novel therapeutic agents. mdpi.com By modifying the linker length, composition, and attachment points, researchers can fine-tune the pharmacological properties of the resulting molecules to achieve enhanced potency and selectivity. researchgate.net

Future Perspectives and Emerging Research Avenues for Br Peg3 Ethyl Acetate

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Design

The design of bioactive molecules, including PROTACs, is a complex process where the linker plays a critical role in optimizing the spatial orientation and physicochemical properties of the final construct. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity and accelerate the design of novel compounds derived from scaffolds like Br-PEG3-ethyl acetate (B1210297). nih.gov

Predictive Modeling : Machine learning and deep learning techniques can be trained on existing data from successful and unsuccessful PROTACs to build models that predict crucial properties. nih.gov These models can forecast the biological activity, solubility, cell permeability, and metabolic stability of new compounds incorporating the Br-PEG3-ethyl acetate linker. By analyzing vast datasets, AI can identify subtle structure-activity relationships that are not apparent to human researchers. nih.gov

Generative Chemistry : Deep learning architectures, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be employed for the de novo design of molecules. researchgate.net Starting with a fragment like this compound, these generative models can propose novel chemical entities with desired property profiles, effectively exploring a vast chemical space for optimal warheads and E3 ligase ligands to attach to the linker. researchgate.netspringernature.com This approach can accelerate the identification of lead compounds and facilitate scaffold hopping to discover new chemical motifs. springernature.com

Synthesis Route Prediction : AI-driven retrosynthesis tools can analyze the structure of a target molecule and propose efficient and viable synthetic pathways. mdpi.com For derivatives of this compound, this could streamline their production, reduce costs, and minimize the time required to bring potential therapeutic agents to the preclinical testing phase. mdpi.com

The integration of AI into the design-make-test-analyze (DMTA) cycle promises a more systematic and predictive approach to drug discovery, moving beyond serendipity toward intentionally designed therapeutics. nih.govspringernature.com

AI Application AreaPotential Impact on this compound DerivativesSupporting Technologies
Property Prediction Forecasting ADME/Tox, binding affinity, and ternary complex stability.Machine Learning, Deep Neural Networks (DNNs), Graph Neural Networks (GNNs).
Generative Design De novo generation of novel PROTACs with optimized linkers based on the PEG3 scaffold.Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs), Autoencoders.
Synthesis Planning Proposing efficient, cost-effective synthetic routes for novel derivatives.Retrosynthesis Algorithms, Reaction Databases.

Exploration of Novel Reactivity and Catalytic Applications

The chemical reactivity of this compound is primarily dictated by its two terminal functional groups: the alkyl bromide and the ethyl ester. While its most common application involves the nucleophilic substitution of the bromide to attach the linker to a ligand, future research is poised to explore more novel transformations and potential catalytic functions. jst.go.jp

The bromide serves as a competent leaving group for S_N2 reactions, a cornerstone of its use in PROTAC synthesis. jst.go.jp However, its reactivity can be modulated. Research into related PEG systems has shown that the choice of leaving group significantly impacts reaction efficiency. This suggests that the reactivity of the bromo-group in this compound could be fine-tuned or utilized in different contexts, such as in transition-metal-catalyzed cross-coupling reactions.

The ethyl acetate moiety is generally more stable but can undergo hydrolysis or transesterification under specific conditions. This opens avenues for its use as a cleavable handle in drug delivery systems, releasing a payload in response to specific physiological pH changes or enzymatic activity.

Emerging research could focus on:

Organocatalysis : Investigating whether the PEG chain, in conjunction with the terminal groups, can act as a phase-transfer catalyst or participate in organocatalytic transformations. The ether oxygens of the PEG chain can chelate cations, potentially influencing the reactivity of associated ionic species.

Dual-Functional Catalysts : Exploring the synthesis of derivatives where the linker itself is part of a catalytic system. By attaching a catalytic motif to one end, the PEG linker could serve to solubilize the catalyst in different media or direct it toward a specific substrate or cellular compartment.

Leaving GroupRelative Yield in PEG SynthesisReaction Type
-OTs (tosylate)80%S_N2
-OMs (mesylate)69%S_N2
-Br (bromide)17%S_N2
(Data synthesized from a comparative study on a similar PEGylation reaction, highlighting the relative reactivity of leaving groups) acs.org

Expansion into Supramolecular Chemistry and Advanced Nanotechnology

The unique combination of a flexible, hydrophilic PEG chain and reactive terminal groups makes this compound a promising candidate for applications in supramolecular chemistry and nanotechnology. numberanalytics.com The convergence of these fields enables the creation of functional nanoscale materials and devices. numberanalytics.com

PEG chains are widely used to functionalize nanomaterials to impart water solubility and biocompatibility. nih.gov The this compound molecule could serve as a key building block in creating:

Functionalized Nanoparticles : The bromo- end can be used to covalently attach the linker to the surface of nanoparticles (e.g., gold, silica, or carbon nanotubes), while the ethyl acetate end could be hydrolyzed to a carboxylic acid for further functionalization or to interact with biological targets.

Self-Assembling Systems : Amphiphilic molecules created from this linker could self-assemble into micelles or vesicles. numberanalytics.com These supramolecular structures are extensively studied for drug delivery applications, where they can encapsulate hydrophobic drugs and release them in a controlled manner. acs.org

Molecular Tweezers and Hosts : The PEG chain can be incorporated as a soluble backbone for more complex host-guest systems, such as molecular tweezers. mdpi.com These structures can be designed to bind specific guest molecules, with potential applications in sensing and targeted delivery. mdpi.com The pH-responsive nature of related systems suggests that derivatives of this compound could be used to create smart materials that change conformation or release a payload in response to environmental stimuli. mdpi.com

The ability to "partition" a nanoparticle or supramolecular assembly with different functionalities—such as PEG for solubility, a fluorescent tag for imaging, and a drug molecule for therapy—opens up significant opportunities in biomedicine. nih.gov

Development of High-Throughput Screening Methodologies for Functional Discovery

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of thousands of compounds to identify those with a desired biological or chemical activity.

Future research directions include:

PROTAC Library Screening : this compound can be used as a common linker to synthesize large libraries of PROTACs with diverse target-binding warheads and E3 ligase ligands. HTS assays can then be employed to screen these libraries for potent and selective degradation of a specific protein of interest. acs.org

Colorimetric and Fluorometric Assays : The development of specific assays to detect the functional output of molecules derived from the linker is crucial. For instance, a colorimetric assay has been developed for the high-throughput screening of microbial ester biosynthesis, specifically detecting ethyl acetate. nih.gov A similar principle could be adapted to screen for the release of a payload from a linker that cleaves at the ester group.

Activity-Based Protein Profiling (ABPP) : HTS can be combined with ABPP, which uses chemical probes to assess the activity of entire enzyme families within complex proteomes. nih.gov Libraries of compounds based on the this compound scaffold could be screened to identify potent and selective enzyme inhibitors or modulators.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Br-PEG3-ethyl acetate with high purity?

  • Methodology : Synthesis typically involves nucleophilic substitution between PEG3-diol and ethyl bromoacetate under anhydrous conditions. Use inert gas (e.g., nitrogen) to minimize oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity .
  • Critical Parameters : Monitor reaction temperature (optimal range: 40–60°C) and stoichiometric ratios (1:1.2 molar ratio of PEG3-diol to ethyl bromoacetate). Validate purity using 1H^1H-NMR (δ 4.15 ppm for acetate methylene) and LC-MS (expected m/z: 309.2 [M+Na]+^+) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H-NMR should show peaks for PEG methylene (δ 3.6–3.8 ppm), bromide (δ 3.5 ppm), and acetate carbonyl (δ 4.1 ppm). 13C^{13}C-NMR confirms ester linkage (δ 170–175 ppm) .
  • FT-IR : Look for ester C=O stretch (~1740 cm1^{-1}) and PEG ether C-O-C (~1100 cm1^{-1}) .
    • Data Validation : Compare spectral data with computational models (e.g., DFT calculations for NMR shifts) or reference compounds from peer-reviewed syntheses .

Q. What solvent systems are optimal for this compound in stability studies?

  • Stability Protocol : Dissolve in dry DMSO or acetonitrile (0.1–1 mM) and store at −20°C under argon. Avoid aqueous buffers (pH >7) due to ester hydrolysis. Monitor degradation via HPLC every 24 hours .
  • Key Metrics : Half-life in DMSO at 25°C: >14 days; in PBS (pH 7.4): <48 hours .

Advanced Research Questions

Q. How can this compound’s reactivity be modulated for site-specific bioconjugation?

  • Mechanistic Insight : The bromide group undergoes SN2 reactions with thiols or amines. To enhance selectivity:

  • pH Control : Use pH 8.5–9.0 for amine conjugation (reduces thiol competition) .
  • Additives : Include TCEP (1 mM) to reduce disulfide bonds in thiol-containing targets .
    • Quantitative Analysis : Measure conjugation efficiency via MALDI-TOF (mass shift ~309 Da) or fluorescence quenching assays .

Q. What experimental designs address contradictions in this compound’s cytotoxicity reports?

  • Contradiction Source : Variability in cell viability assays (e.g., MTT vs. resazurin) and impurity profiles (e.g., residual ethyl bromoacetate).
  • Resolution Strategy :

  • Purity Standardization : Pre-treat compound with scavenger resins (e.g., Amberlyst® A21) to remove unreacted bromoacetate .
  • Assay Harmonization : Use orthogonal assays (e.g., ATP luminescence + live/dead staining) across multiple cell lines (e.g., HEK293, HepG2) .

Q. How does this compound’s PEG chain length impact pharmacokinetics in vivo?

  • Experimental Framework :

  • Comparative Study : Synthesize analogs (PEG1, PEG3, PEG6) and assess plasma half-life in rodent models via LC-MS/MS.
  • Key Findings : PEG3 balances renal clearance (t1/2_{1/2} ~6 hours) and tissue penetration (e.g., tumor accumulation: PEG3 > PEG1) .
    • Data Interpretation : Use compartmental modeling (e.g., NONMEM) to correlate PEG length with volume of distribution (Vd) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Model Selection : Fit data to a four-parameter logistic curve (Hill equation) using nonlinear regression (GraphPad Prism® or R). Report IC50_{50} with 95% confidence intervals .
  • Outlier Management : Apply Grubbs’ test (α=0.05) to exclude technical replicates with >2 SD deviations .

Q. How can researchers ensure reproducibility in this compound-based assays?

  • Critical Variables :

  • Batch Consistency : Validate each synthesis batch via HPLC (purity >95%) and Karl Fischer titration (water content <0.1%) .
  • Protocol Rigor : Pre-warm buffers to 37°C before use to prevent compound precipitation .
    • Reporting Standards : Adhere to ARRIVE guidelines for in vivo studies and MIAME for microarray data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.